molecular formula C20H18N4 B12324517 3,5-Diphenyl-1-(m-tolyl)formazan

3,5-Diphenyl-1-(m-tolyl)formazan

Cat. No.: B12324517
M. Wt: 314.4 g/mol
InChI Key: TXSUIVPRHHQNTM-GBNUVNFUSA-N
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Preparation Methods

The synthesis of 3,5-Diphenyl-1-(m-tolyl)formazan typically involves the reaction of appropriate aromatic amines with tetrazolium salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3,5-Diphenyl-1-(m-tolyl)formazan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form corresponding amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Diphenyl-1-(m-tolyl)formazan has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-1-(m-tolyl)formazan involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor or donor in redox reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and experimental conditions .

Comparison with Similar Compounds

3,5-Diphenyl-1-(m-tolyl)formazan can be compared with other similar compounds such as:

  • 3,5-Diphenyl-1-(p-tolyl)formazan
  • 1,5-Diphenyl-3-(p-tolyl)formazan
  • Triphenylformazan

These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and its applications in various research fields .

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

N'-(3-methylanilino)-N-phenyliminobenzenecarboximidamide

InChI

InChI=1S/C20H18N4/c1-16-9-8-14-19(15-16)22-24-20(17-10-4-2-5-11-17)23-21-18-12-6-3-7-13-18/h2-15,22H,1H3/b23-21?,24-20+

InChI Key

TXSUIVPRHHQNTM-GBNUVNFUSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C(\C2=CC=CC=C2)/N=NC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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